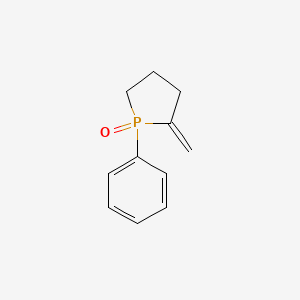
1-Phenyl-2-methylenephospholane-1-oxide
Cat. No. B8543487
M. Wt: 192.19 g/mol
InChI Key: QSECOMXVDWNTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06984744B2
Procedure details


In a 100 ml round bottom 2-neck flask charged with a magnetic stirring bar and 20 ml freshly distilled CH2Cl2, 1.6 g 1-phenyl-2-phospholanemethanol-1-oxide (0.008 mol, mixture of diastereoisomers) was dissolved. The reaction flask was flushed with argon and cooled to 0° C. Subsequently 2.1 ml SOCl2 in 10 ml CH2Cl2 was added dropwise. The resulting yellowish mixture was stirred for 5 h at room temperature, then 20 ml water was added. The mixture was extracted twice with 20 ml CH2Cl2, and the combined organic phases were dried over MgSO4 and filtered. To the resulting filtrate containing crude 2-chloromethyl-1-phenylphospholane 1-oxide (mixture of isomers; 31P NMR (200 MHz) δ: 58.2, 60.3) 1.7 ml DBU was added. The mixture was heated and refluxed overnight. Evaporation of the solvent and flash chromatography of the residue with EtOAc/ethanol 20:1 yielded 1.1 g (75%) 1-phenyl-2-methylenephospholane-1-oxide as a colorless oil. 1H NMR (500 MHz) δ: 1.72-1.89 (m, 1H), 1.94-2.16 (m, 3H), 2.48-2.59 (m, 1H), 2.66-2.78 (m, 1H), 5.74 (dt, 1H, J=2.4, J=17.2), 5.88 (dt, 1H, J=2.1, J=36.6), 7.37-7.48 (m, 3H), 7.63-7.70 (m, 2H); −P NMR (200 MHz) δ: 45.0.
Name
1-phenyl-2-phospholanemethanol-1-oxide
Quantity
1.6 g
Type
reactant
Reaction Step One


Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([P:7]2(=[O:14])[CH2:11][CH2:10][CH2:9][CH:8]2[CH2:12]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl>[C:1]1([P:7]2(=[O:14])[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
1-phenyl-2-phospholanemethanol-1-oxide
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P1(C(CCC1)CO)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellowish mixture was stirred for 5 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
In a 100 ml round bottom 2-neck flask charged with a magnetic stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was flushed with argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently 2.1 ml SOCl2 in 10 ml CH2Cl2 was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml water was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with 20 ml CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting filtrate containing crude 2-chloromethyl-1-phenylphospholane 1-oxide (mixture of isomers; 31P NMR (200 MHz) δ: 58.2, 60.3) 1.7 ml DBU
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent and flash chromatography of the residue with EtOAc/ethanol 20:1
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)P1(C(CCC1)=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
